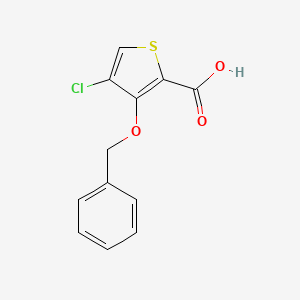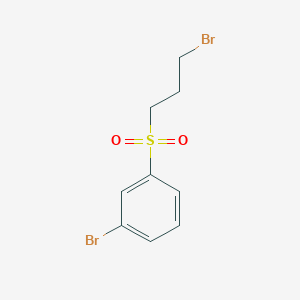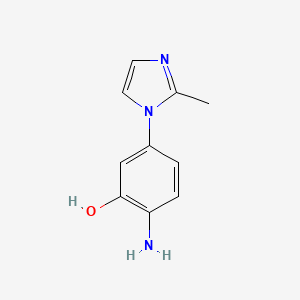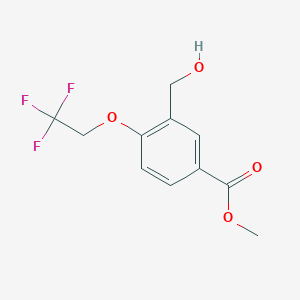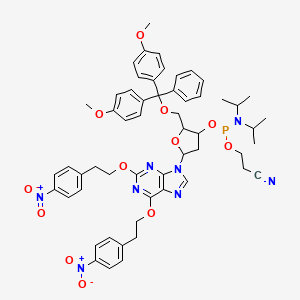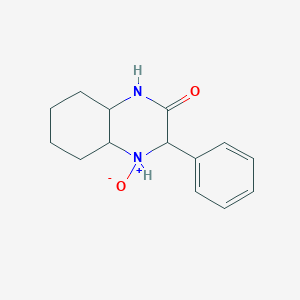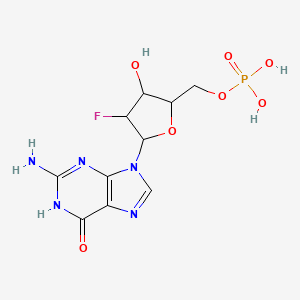
5'-Guanylic acid, 2'-deoxy-2'-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Guanylic acid, 2’-deoxy-2’-fluoro- is a modified nucleotide analog. It is structurally similar to guanylic acid but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The phosphorylated product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
5’-Guanylic acid, 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Phosphorylation and Dephosphorylation: The phosphate group can be added or removed under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Sodium borohydride for reduction reactions.
Phosphorylation Reagents: Phosphoryl chloride or other phosphorylating agents.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted analogs depending on the specific reagents and conditions used .
科学的研究の応用
5’-Guanylic acid, 2’-deoxy-2’-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of DNA and RNA structure and function due to its ability to mimic natural nucleotides.
Medicine: Investigated for its potential in antiviral therapies, particularly against hepatitis C virus, due to its ability to inhibit viral RNA polymerase.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
作用機序
The mechanism of action of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to act as a competitive inhibitor of viral RNA-dependent RNA polymerase, thereby inhibiting viral replication .
類似化合物との比較
Similar Compounds
2’-Deoxyguanosine 5’-monophosphate: Similar in structure but lacks the fluorine atom.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleotide analog with antiviral properties.
2’-Deoxyadenosine 5’-monophosphate: A deoxyadenosine analog used in similar research applications.
Uniqueness
5’-Guanylic acid, 2’-deoxy-2’-fluoro- is unique due to the presence of the fluorine atom, which imparts increased stability and resistance to enzymatic degradation. This makes it particularly valuable in antiviral research and other applications where stability is crucial .
特性
分子式 |
C10H13FN5O7P |
|---|---|
分子量 |
365.21 g/mol |
IUPAC名 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18) |
InChIキー |
ZTDPJNQLNRZPCT-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


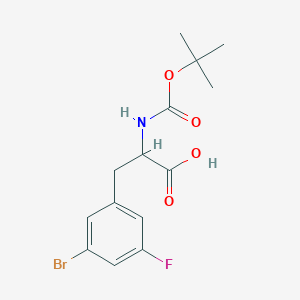
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
